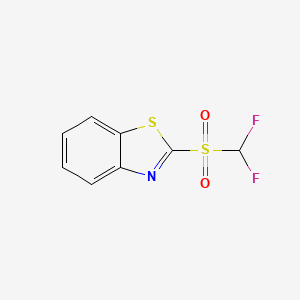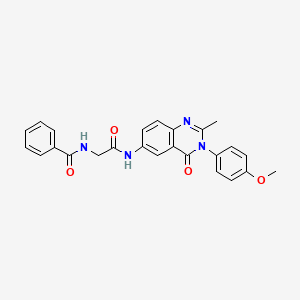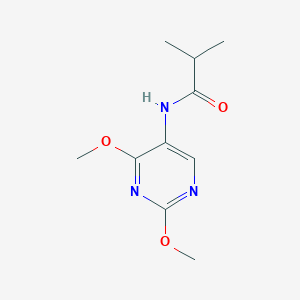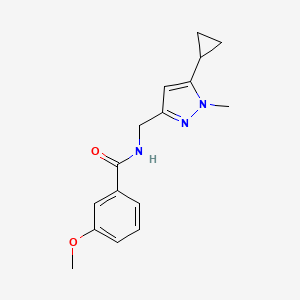
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A study by Desai et al. (2013) highlights the synthesis and antimicrobial screening of derivatives incorporating a thiazole ring, showcasing their potential against bacterial and fungal infections, which implies a foundational approach for developing microbial disease treatments Desai, Rajpara, & Joshi, 2013.
Anti-inflammatory and Antiproliferative Activities
Research by Abdulla et al. (2014) presents a series of substituted pyrazole derivatives demonstrating significant anti-inflammatory activities. This suggests the compound's utility in developing treatments for inflammation-related conditions Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014.
Cancer Therapeutics
Kim et al. (2011) describe the synthesis of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells, highlighting the compound's potential in cancer therapeutics, particularly for melanoma Kim, Kim, Yu, Kim, Yoo, Sim, & Hah, 2011.
Chemical Transformations and Synthesis
Prokopenko et al. (2007) detail the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, providing insight into the compound's chemical properties and its role in producing cyclopropyl-substituted pyrazolinecarboxylates Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007.
Synthetic and Spectroscopic Characterization
The work by Karabulut et al. (2014) focuses on the molecular structure, DFT calculations, and X-ray structural analysis of related compounds, showcasing the importance of understanding the molecular interactions and structural characteristics for further applications Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014.
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-15(11-6-7-11)9-13(18-19)10-17-16(20)12-4-3-5-14(8-12)21-2/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRAELWNZPAQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)OC)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

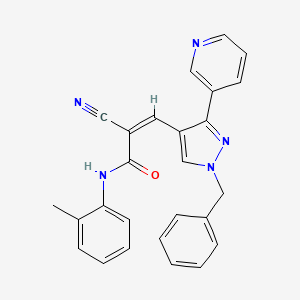
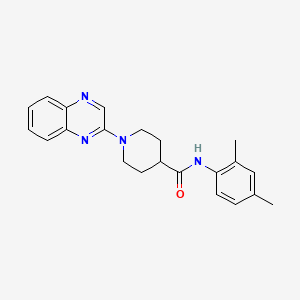
![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)
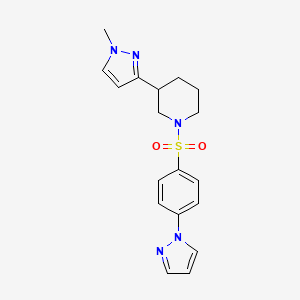
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410209.png)
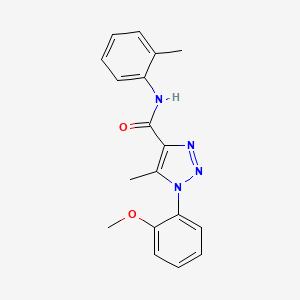
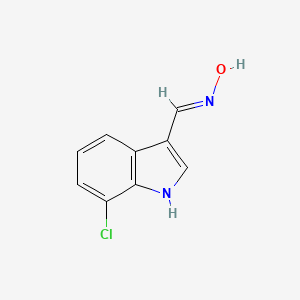
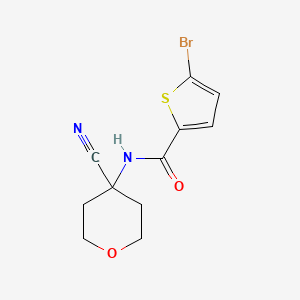
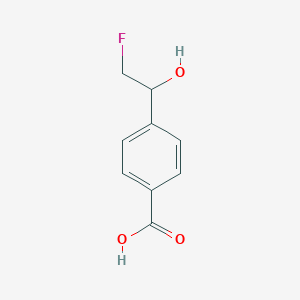
![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)
